molecular formula C7H3BrF2O B1626747 3-Bromo-4-fluorobenzoyl fluoride CAS No. 78239-65-3

3-Bromo-4-fluorobenzoyl fluoride

Cat. No. B1626747
CAS RN: 78239-65-3
M. Wt: 221 g/mol
InChI Key: AIOKJVVAYNKWQP-UHFFFAOYSA-N
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Patent
US04555370

Procedure details

1,270 g (5 moles) of 4-chloro-3-bromo-benzoyl chloride, 1,150 g of tetramethylenesulphone and 315 g (7.5 moles) of anhydrous sodium fluoride were warmed for 5 hours to 210° C., while stirring. Thereafter, 435 g (7.5 moles) of anhydrous potassium fluoride, suspended in 1,150 g of tetramethylenesulphone, were added to the reaction mixture, and the latter was stirred for a further 7 hours at 210° C. The subsequent distillation gave 873 g (79% of theory) of 4-fluoro-3-bromobenzoyl fluoride (a starting material for Example 19).
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[Br:11].[F-:12].[Na+].[F-:14].[K+]>C1S(=O)(=O)CCC1>[F:12][C:2]1[CH:10]=[CH:9][C:5]([C:6]([F:14])=[O:7])=[CH:4][C:3]=1[Br:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)Br
Name
Quantity
315 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCS1(=O)=O
Step Two
Name
Quantity
435 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCS1(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction mixture
STIRRING
Type
STIRRING
Details
the latter was stirred for a further 7 hours at 210° C
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
The subsequent distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)F)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 873 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.